1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol
CAS No.: 441743-97-1
Cat. No.: VC4389307
Molecular Formula: C25H26ClN3O
Molecular Weight: 419.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 441743-97-1 |
|---|---|
| Molecular Formula | C25H26ClN3O |
| Molecular Weight | 419.95 |
| IUPAC Name | 1-carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol |
| Standard InChI | InChI=1S/C25H26ClN3O/c26-22-9-3-6-12-25(22)28-15-13-27(14-16-28)17-19(30)18-29-23-10-4-1-7-20(23)21-8-2-5-11-24(21)29/h1-12,19,30H,13-18H2 |
| Standard InChI Key | IRNJFJYZPYKYHH-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC=C5Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a carbazole moiety linked via a propan-2-ol chain to a 4-(2-chlorophenyl)piperazine group. The carbazole system (C₁₂H₉N) consists of two fused benzene rings and a pyrrole ring, contributing aromaticity and planar rigidity . The piperazine ring (C₄H₁₀N₂) adopts a chair conformation, with the 2-chlorophenyl group introducing steric and electronic effects distinct from its 3- or 4-chloro-substituted analogues .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₆ClN₃O | |
| Molecular Weight | 419.95 g/mol | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 436.6 ± 45.0 °C (760 mmHg) | |
| LogP | 6.70 (estimated) |
The 2-chlorophenyl substitution on the piperazine ring alters electron distribution compared to the 4-chloro isomer, potentially influencing receptor binding kinetics .
Synthetic Strategies
Retrosynthetic Analysis
The synthesis involves three key segments:
-
Carbazole Core: Typically derived from diphenylamine cyclization or transition-metal-catalyzed cross-coupling .
-
Piperazine-Chlorophenyl Unit: Synthesized via nucleophilic aromatic substitution or Ullmann-type coupling .
-
Propan-2-ol Linker: Introduced through epoxide ring-opening or nucleophilic substitution reactions .
Stepwise Synthesis
A plausible route, adapted from methodologies in , proceeds as follows:
-
Iodination of Carbazole:
Yields: 70–85% under reflux conditions . -
Piperazine Functionalization:
Optimized at 80°C in NMP with Pd₂(dba)₃ catalysis . -
Coupling via Propanol Linker:
Subsequent Mitsunobu reaction with 4-(2-chlorophenyl)piperazine completes the assembly .
Table 2: Critical Reaction Parameters
| Step | Catalyst System | Temperature | Yield (%) |
|---|---|---|---|
| Iodination | NIS/TFA | Reflux | 70 |
| Piperazine | Pd₂(dba)₃/Dppf | 80°C | 65 |
| Coupling | CuI/DBU | 110°C | 58 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS, pH 7.4) due to its high LogP . Stability studies suggest susceptibility to oxidative degradation at the secondary alcohol position, necessitating storage under inert atmospheres .
Spectroscopic Fingerprints
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